molecular formula C7H3Cl3O B1355452 3,4,5-Trichlorobenzaldehyde CAS No. 56961-76-3

3,4,5-Trichlorobenzaldehyde

Cat. No. B1355452
CAS RN: 56961-76-3
M. Wt: 209.5 g/mol
InChI Key: GHMOHPITLLRUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichlorobenzaldehyde is an aldehyde used as a reagent for the detection of isomers . It is also used to determine the efficiency and selectivity of gas chromatography . The molecular formula of 3,4,5-Trichlorobenzaldehyde is C7H3Cl3O .


Molecular Structure Analysis

The InChI code for 3,4,5-Trichlorobenzaldehyde is 1S/C7H3Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H . This indicates that the compound has a benzene ring with three chlorine atoms and one aldehyde group attached.


Physical And Chemical Properties Analysis

3,4,5-Trichlorobenzaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Novel Antimicrobial Agents

  • 3,4,5-Trichlorobenzaldehyde has been used in the synthesis of novel thiazole compounds exhibiting antimicrobial properties. These compounds, derived from 3,4,5-Trichlorobenzaldehyde, have shown promising results in combating bacterial and fungal infections (Karegoudar et al., 2008).

Crystal Structure and Biological Activity Studies

  • Research has been conducted on compounds synthesized from derivatives of 3,4,5-Trichlorobenzaldehyde, such as 4-chlorobenzaldehyde, to understand their crystal structures and potential biological activities. These studies provide insights into the molecular arrangements and possible fungicidal applications (Tian Da-ting et al., 2013).

Corrosion Inhibition

  • Derivatives of 3,4,5-Trichlorobenzaldehyde have been explored for their efficiency in inhibiting corrosion, particularly in protecting mild steel surfaces in acidic environments. These studies highlight the potential of such compounds in industrial applications to prevent material degradation (Bentiss et al., 2007).

Isoxazole Derivatives and Their Antimicrobial Activities

  • 3,4,5-Trichlorobenzaldehyde has been involved in the synthesis of isoxazole derivatives. These compounds have been studied for their antimicrobial activities, offering potential in developing new antimicrobial drugs (JagadeeshPrasad et al., 2015).

Click Chemistry in Drug Discovery

  • In the realm of click chemistry, a field critical in drug discovery, derivatives of 3,4,5-Trichlorobenzaldehyde play a role. They contribute to the development of new drugs through bioconjugation reactions and the formation of bio-compatible linkers (Kolb & Sharpless, 2003).

Understanding Molecular Structures

  • Studies on molecules like 4-chlorobenzaldehyde, related to 3,4,5-Trichlorobenzaldehyde, help in understanding molecular structures through gas electron diffraction and microwave spectroscopy. This knowledge is crucial in chemical and pharmaceutical research (Møllendal et al., 1998).

Biocatalyst Design

  • Compounds like glutaraldehyde, which share functional group similarities with 3,4,5-Trichlorobenzaldehyde, are used in the design of biocatalysts. They play a significant role in enzyme immobilization and crosslinking, essential for various biochemical processes (Barbosa et al., 2014).

Halogen Bonding and Structural Studies

  • The structural analysis of compounds like 3,4,5-trichlorophenol, related to 3,4,5-Trichlorobenzaldehyde, demonstrates the importance of halogen bonding in determining molecular structure. Such insights are valuable in crystallography and material science (Mukherjee & Desiraju, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding dust formation, avoiding breathing in mist or vapors, and using personal protective equipment .

properties

IUPAC Name

3,4,5-trichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMOHPITLLRUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310446
Record name 3,4,5-Trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichlorobenzaldehyde

CAS RN

56961-76-3
Record name 3,4,5-Trichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trichlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trichlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,4,5-Trichlorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4,5-Trichlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3,4,5-Trichlorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4,5-Trichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4,5-Trichlorobenzaldehyde

Citations

For This Compound
8
Citations
A Brossi, M Hoffer, E Grunberg… - Journal of medicinal …, 1971 - ACS Publications
Method A. 4, 5-Dimethoxy-2-methyl-2'-methoxymethylcinnamonitrile (le).—4, 5-Dimethoxy-2-methylbenzaldehyde (90 g, 0.5 mole), methoxypropionitrile (50 g, 0.59 mole), and a …
Number of citations: 18 pubs.acs.org
E Dhineshkumar, D Uma - World News of Natural Sciences, 2020 - yadda.icm.edu.pl
In the present study of 4, 5-diphenyl-1-((tetrahydrofuran-2-yl) methyl)-2-(3, 4, 5-trichlorophenyl)-1H-imidazole 1 was synthesized. The synthesized imidazole compound 1 has been …
Number of citations: 3 yadda.icm.edu.pl
T Sun, B Li, X Shuai, Y Chen, WW Li, Z Cai, X Qiao… - RSC …, 2019 - pubs.rsc.org
This work presents the investigation of p-tert-butyl(tetradecyloxy)calix[4]arene (C4A-C10) as stationary phase for capillary gas chromatographic (GC) separations. The statically-coated …
Number of citations: 3 pubs.rsc.org
NA Allawala, S Riegelman - Journal of the American Pharmaceutical …, 1953 - Elsevier
Surface-active agents modify biological results, but their effect can be related to wellknown thermodynamic quantities. New data are presented, and the results of earlier studies are …
Number of citations: 74 www.sciencedirect.com
R Abramowitz - 1986 - search.proquest.com
The melting points of rigid, hydrogen bonding, and non-hydrogen bonding organic compounds have been estimated from their chemical structure. The estimation was accomplished …
Number of citations: 6 search.proquest.com
H LiNSER - THE CHEMISTRY AND MODE OF ACTION
Number of citations: 0
H Linser - The Chemistry and mode of action of plant growth …, 1956
Number of citations: 13
S Shanmugam, K Neelakandan, M Gopalakrishnan… - European Journal of …, 2020
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.